molecular formula C21H20ClFN2O B2612940 9-(2-chloro-6-fluorobenzyl)-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one CAS No. 1251559-48-4

9-(2-chloro-6-fluorobenzyl)-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one

Cat. No. B2612940
CAS RN: 1251559-48-4
M. Wt: 370.85
InChI Key: JYWHXBARCCRVRQ-UHFFFAOYSA-N
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Description

The compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), chlorine (Cl), and fluorine (F) atoms. The name suggests it’s a complex structure with multiple rings and functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzyl group indicates a benzene ring attached to a methylene (-CH2-) group. The diazepinone portion suggests a seven-membered ring containing two nitrogen atoms and a ketone functional group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their positions in the molecule. The benzyl group might undergo reactions typical of aromatic compounds, while the diazepinone ring could be involved in reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include the size and shape of the molecule, the types and locations of functional groups, and the presence of polar or charged atoms .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s a drug or a drug candidate, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Handling guidelines for similar compounds suggest that protective measures such as wearing gloves and eye protection should be taken. It’s also recommended to handle such compounds in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a drug or a drug candidate, future studies might focus on optimizing its synthesis, improving its pharmacological properties, or exploring new therapeutic applications .

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-7,8-dimethyl-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O/c1-12-9-19-20(10-13(12)2)25(11-15-16(22)6-4-7-17(15)23)21(26)14-5-3-8-18(14)24-19/h4,6-7,9-10,14H,3,5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWHXBARCCRVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C3CCCC3=N2)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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